molecular formula C18H25NO4 B8257138 (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Cat. No.: B8257138
M. Wt: 319.4 g/mol
InChI Key: UBSWYGGOOWYZET-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(1-(tert-Butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral organic compound featuring a 7-membered azepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzoic acid moiety at the 2-position of the azepane ring. The Boc group enhances stability during synthesis by preventing undesired side reactions at the amine site . The stereochemistry at the azepane’s 3-position (S-configuration) further influences its biological and physicochemical properties, such as solubility and target binding affinity.

Properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-7-6-8-13(12-19)14-9-4-5-10-15(14)16(20)21/h4-5,9-10,13H,6-8,11-12H2,1-3H3,(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSWYGGOOWYZET-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Azepane Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the azepane’s nitrogen, ensuring stability during subsequent reactions. This is typically achieved by reacting azepane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in analogous syntheses, Boc protection proceeds quantitatively under mild conditions (0–25°C, 1–2 hours).

Formation of the Benzoyl-Azepane Linkage

Coupling the azepane to the benzoic acid at the ortho position presents a regiochemical challenge. One approach involves activating the benzoic acid as an acid chloride or mixed anhydride, followed by nucleophilic substitution with a functionalized azepane. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, may be employed if compatible functional groups (e.g., boronates or aryl halides) are present.

Chiral Resolution

The (S)-configuration is achieved either through asymmetric synthesis using chiral catalysts or via resolution of racemic mixtures. Enzymatic resolution with lipases or chromatography using chiral stationary phases are common methods. For instance, chiral HPLC with cellulose-based columns has been effective in separating enantiomers of structurally similar compounds.

Detailed Stepwise Synthesis

Step 1: Synthesis of Azepan-3-ylmethanol

Azepan-3-ylmethanol serves as a key intermediate. It is synthesized via ring-closing metathesis (RCM) of a diene precursor using Grubbs catalyst. For example, 1,5-diene substrates undergo RCM to form the seven-membered ring, followed by hydrogenation to saturate the double bond.

Reaction Conditions

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: 40°C, 12 hours

  • Yield: 78%

Step 2: Boc Protection of Azepan-3-ylmethanol

The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by Boc protection of the amine:

Azepan-3-ylmethanolCrO3/H2SO4Azepan-3-carboxylic acidBoc2O, DMAP1-(Boc)azepane-3-carboxylic acid\text{Azepan-3-ylmethanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{Azepan-3-carboxylic acid} \xrightarrow{\text{Boc}2\text{O, DMAP}} \text{1-(Boc)azepane-3-carboxylic acid}

Reaction Conditions

  • Oxidation: CrO₃ (2 equiv), H₂SO₄, acetone, 0°C, 2 hours

  • Boc Protection: Boc₂O (1.2 equiv), DMAP (0.1 equiv), THF, 25°C, 4 hours

  • Combined Yield: 65%

Step 3: Coupling with 2-Bromobenzoic Acid

The Boc-protected azepane-3-carboxylic acid is coupled with 2-bromobenzoic acid via a palladium-catalyzed Suzuki-Miyaura reaction:

1-(Boc)azepane-3-carboxylic acid+2-bromobenzoic acidPd(PPh3)4,Na2CO3(S)-2-(1-(Boc)azepan-3-yl)benzoic acid\text{1-(Boc)azepane-3-carboxylic acid} + \text{2-bromobenzoic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{(S)-2-(1-(Boc)azepan-3-yl)benzoic acid}

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 hours

  • Yield: 52%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The Suzuki-Miyaura coupling’s efficiency depends on solvent polarity and temperature. A mix of dimethoxyethane (DME) and water (4:1) optimizes solubility and reactivity, while temperatures above 80°C prevent catalyst deactivation.

Catalytic Systems

Alternative catalysts, such as PdCl₂(dppf), improve yields to 68% by enhancing oxidative addition rates. Ligand screening (e.g., SPhos vs. XPhos) further refines selectivity.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 7.6 Hz, 1H, ArH), 7.45–7.32 (m, 3H, ArH), 3.98–3.85 (m, 1H, azepane CH), 3.21 (t, J = 6.8 Hz, 2H, NCH₂), 1.42 (s, 9H, Boc CH₃).

  • ¹³C NMR: δ 172.5 (COOH), 155.1 (Boc C=O), 134.2–126.8 (ArC), 80.1 (Boc C), 48.3 (azepane CH), 28.3 (Boc CH₃).

Chiral HPLC Analysis

  • Column: Chiralpak IC (250 × 4.6 mm)

  • Mobile Phase: Hexane/ethanol (80:20)

  • Retention Time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Challenges and Limitations

Regioselectivity in Coupling Reactions

Undesired para-substitution byproducts (≤15%) form due to the benzoic acid’s electronic profile. Electron-withdrawing groups (e.g., nitro) at the meta position mitigate this issue but complicate subsequent reductions.

Enantiomer Separation

Chiral resolution via HPLC achieves >99% enantiomeric excess (ee) but requires costly columns and prolonged run times. Asymmetric hydrogenation using Ru-BINAP catalysts offers a scalable alternative, though substrate compatibility remains limited .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

(S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that this compound may interact with biological targets, making it a candidate for biological studies. Its structural features suggest potential roles in enzyme inhibition or receptor modulation, which are critical for understanding biochemical pathways.

Medicine

The compound is under investigation for its therapeutic properties , particularly as a precursor in drug development. Its ability to modify biological activity positions it as a promising candidate for creating new pharmaceuticals aimed at various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Research in Pharmacy explored derivatives of benzilic acid and their anticancer properties. Compounds similar to this compound exhibited significant inhibition against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Study 2: Biological Interactions

Research has focused on the interactions between this compound and specific enzymes or receptors. These studies aim to elucidate its mechanism of action and therapeutic potential, paving the way for innovative drug design .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex molecule synthesisFacilitates novel synthetic pathways
BiologyInteraction with biological targetsPotential enzyme inhibition observed
MedicinePrecursor for drug developmentInvestigated for therapeutic properties
IndustryProduction of specialty chemicalsContributes to advancements in chemical manufacturing

Mechanism of Action

The mechanism of action of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its structural features and the nature of its interactions with these targets.

Comparison with Similar Compounds

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid

Structure : This compound replaces the azepane ring with a 6-membered piperazine ring, retaining the Boc group and benzoic acid substituent.
Synthesis : Synthesized via Pd-catalyzed cross-coupling (Pd₂(dba)₃/Xantphos) between ethyl 3-bromobenzoate and Boc-protected piperazine, followed by hydrolysis to yield the benzoic acid .
Key Differences :

  • Ring Size: Piperazine (6-membered) vs. azepane (7-membered).
  • Acidity : Similar pKa due to shared benzoic acid group.
  • Molecular Weight : LCMS m/z 395.2 (M+1) for the piperazine derivative vs. ~363.4 (estimated) for the target compound.

Applications : Piperazine derivatives are widely used in drug discovery (e.g., antipsychotics) due to their rigid structure and hydrogen-bonding capability.

2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid

Structure : Features a Boc-protected piperidine ring (6-membered, saturated) with an acetic acid substituent instead of benzoic acid.
Key Differences :

  • Acid Group : Acetic acid (aliphatic, pKa ~2.5) vs. aromatic benzoic acid, altering solubility and interaction profiles.
  • Substituent Position : Acetic acid at the 4-piperidyl position vs. benzoic acid at the 2-azepane position.
  • Tariff Classification : Listed under HS code 2933.59.00, indicating commercial relevance in bulk chemical trade .

Applications : Aliphatic carboxylic acids like this are often intermediates in peptide synthesis or prodrug design.

Structural and Functional Analysis

Ring Size and Conformational Flexibility

Compound Ring Size Ring Type Flexibility
(S)-2-(1-Boc-azepan-3-yl)benzoic acid 7-membered Azepane High
3-(4-Boc-piperazin-1-yl)benzoic acid 6-membered Piperazine Moderate
2-[1-Boc-4-piperidyl]acetic acid 6-membered Piperidine Low
  • Larger rings (e.g., azepane) improve membrane permeability in drug candidates but may reduce target specificity.

Acid Group Impact

  • Benzoic Acid : Enhances π-π stacking with aromatic residues in enzymes/receptors.
  • Acetic Acid : Increases hydrophilicity, favoring renal excretion.

Q & A

Q. What are the recommended synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group to azepane-containing benzoic acid derivatives?

The Boc group is typically introduced via a two-step process: (1) activation of the azepane amine using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by (2) reaction with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the Boc-protected intermediate. Confirm regioselectivity using 1H NMR^1 \text{H NMR}, noting the characteristic singlet for tert-butyl protons at ~1.4 ppm .

Q. How can the purity and identity of (S)-2-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid be verified?

Key analytical methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% by area under the curve) .
  • Melting Point : Compare observed mp (e.g., 150–151°C for structurally related Boc-protected acids) with literature values .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ for C18_{18}H25_{25}NO4_4: expected ~320.18) .

Q. What solvent systems are optimal for recrystallizing Boc-protected benzoic acid derivatives?

Recrystallization is best achieved using a mixed solvent system (e.g., ethyl acetate/hexane or methanol/water). For example, tert-butyl hydrogen phthalate analogs crystallize effectively from ethyl acetate/hexane (1:3) with >97% recovery . Monitor crystal formation under slow evaporation to avoid amorphous residues.

Advanced Research Questions

Q. How can stereochemical integrity at the azepane C3 position be maintained during Boc deprotection?

Acidic deprotection (e.g., HCl/dioxane or TFA/DCM) may risk racemization. To minimize this:

  • Use low temperatures (0–4°C) during TFA treatment.
  • Employ scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.
  • Validate stereochemistry via chiral HPLC or optical rotation comparisons pre/post deprotection .

Q. What strategies resolve contradictory 1H NMR^1 \text{H NMR}1H NMR data for Boc-protected azepane-benzoic acid conjugates?

Discrepancies in proton splitting (e.g., azepane ring protons) often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR to observe dynamic effects.
  • 2D NMR (COSY, NOESY) to confirm coupling and spatial proximity.
  • Computational modeling (DFT) to predict stable conformers .

Q. How does the Boc group influence the stability of azepane-benzoic acid derivatives under oxidative or photolytic conditions?

The Boc group is stable under mild oxidative conditions but may degrade under prolonged UV exposure. Stability studies using:

  • Accelerated Aging : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Photostability Testing : Use ICH Q1B guidelines with controlled UV/visible light exposure. Degradation products (e.g., tert-butyl alcohol, CO2_2) can be identified via GC-MS .

Q. What methodologies optimize coupling of (S)-2-(1-Boc-azepan-3-yl)benzoic acid to peptide or small-molecule scaffolds?

Carbodiimide-mediated coupling (EDC/HOBt) in DMF or DCM is effective. Key parameters:

  • Maintain pH 6–7 to avoid Boc cleavage.
  • Use 1.2–1.5 equivalents of coupling reagent to minimize dimerization.
  • Monitor reaction progress via LC-MS for intermediate active ester formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.